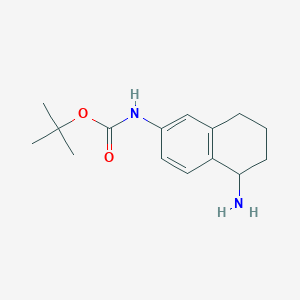

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

説明

tert-Butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is a carbamate-protected amine derivative featuring a tetrahydronaphthalene scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor ligands and other bioactive molecules. Its structure combines a bicyclic aromatic system with a tert-butyl carbamate group, which protects the amine functionality during synthetic transformations.

特性

IUPAC Name |

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9,13H,4-6,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRUNVZVLNSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation of tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate generally involves the protection of the amino group on the tetrahydronaphthalene derivative using a tert-butoxycarbonyl (Boc) protecting group. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and sometimes a catalyst such as 4-dimethylaminopyridine (DMAP).

Typical Reaction Conditions and Reagents

- Starting Material: 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine or its salt form.

- Protecting Agent: Di-tert-butyl dicarbonate (Boc2O).

- Base: Sodium bicarbonate (NaHCO3), pyridine, or triethylamine.

- Catalyst: DMAP (4-dimethylaminopyridine) to accelerate the reaction.

- Solvent: Commonly tert-butyl alcohol, acetonitrile, or tetrahydrofuran (THF).

- Temperature: Room temperature to mild heating (20–50 °C).

- Reaction Time: Typically 12–24 hours, sometimes with additional Boc2O added to drive the reaction to completion.

Detailed Preparation Procedure

A representative procedure adapted from related carbamate syntheses is as follows:

Formation of Boc-Protected Amine:

- Dissolve 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine (or its hydrobromide salt) in tert-butyl alcohol or acetonitrile.

- Add sodium bicarbonate or pyridine as a base to neutralize the amine salt and facilitate deprotonation.

- Heat briefly near reflux (if using tert-butyl alcohol) or stir at room temperature (if using acetonitrile).

- Cool the mixture to room temperature.

- Add DMAP (catalytic amount, e.g., 10 mol%) and di-tert-butyl dicarbonate (1.5 equivalents).

- Stir the reaction mixture at room temperature for 16–22 hours.

- If incomplete, add additional Boc2O and gently heat (40–50 °C) for 2–4 hours to drive to completion.

-

- Filter the reaction mixture to remove solids.

- Extract the organic phase with ethyl acetate.

- Wash sequentially with water, dilute acid (e.g., HCl), saturated sodium bicarbonate, and brine.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

-

- Purify by flash chromatography using hexane/ethyl acetate mixtures.

- Triturate the product with hexane to obtain a pure solid.

Reaction Yield and Purity Data

| Parameter | Typical Value |

|---|---|

| Boc2O equivalents | 1.5–2.0 equivalents |

| Reaction temperature | 20–50 °C |

| Reaction time | 16–24 hours |

| Yield | 45–65% (depending on conditions) |

| Purification method | Flash chromatography (Hexane/EtOAc) |

| Product appearance | Cream or white solid |

| Characterization | NMR, HPLC, MS (confirm structure) |

Comparative Analysis of Preparation Methods

| Method Variant | Solvent | Base | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Boc protection in tert-butyl alcohol | tert-butyl alcohol | NaHCO3 | DMAP | Near reflux (brief), then RT | 16–24 h | ~49% | Requires heating to drive completion |

| Boc protection in acetonitrile | Acetonitrile | Pyridine | None/DMAP | RT | 22 h | ~46% | Mild conditions, moderate yield |

| Boc protection with additional Boc2O | THF or Acetonitrile | NaHCO3 or pyridine | DMAP | 25–50 °C | 16–24 h + heating | 45–65% | Additional Boc2O improves conversion |

Research Findings and Notes

- The use of DMAP significantly increases the rate of Boc protection by acting as a nucleophilic catalyst.

- Reaction completeness can be monitored by thin-layer chromatography (TLC) or HPLC.

- The Boc protection step is sensitive to moisture and requires anhydrous conditions for optimal yield.

- Excess di-tert-butyl dicarbonate may be necessary to drive the reaction to completion, especially with sterically hindered amines.

- Purification by flash chromatography is essential to remove unreacted starting materials and side products.

- The Boc-protected amino tetrahydronaphthalene compound is stable under standard storage conditions and can be used for further synthetic transformations.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine | Free base or hydrobromide salt |

| Boc protection reagent | Di-tert-butyl dicarbonate (1.5–2 equiv) | Introduces tert-butyl carbamate group |

| Base | Sodium bicarbonate, pyridine, or triethylamine | Neutralizes amine salt, facilitates reaction |

| Catalyst | DMAP (10 mol%) | Accelerates Boc protection |

| Solvent | tert-butyl alcohol, acetonitrile, or THF | Solubilizes reagents |

| Temperature | 20–50 °C | Mild heating improves yield |

| Reaction time | 16–24 hours | Sufficient for reaction completion |

| Purification | Flash chromatography (hexane/ethyl acetate) | Isolates pure product |

| Yield | 45–65% | Moderate to good yields |

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amino group.

Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Common reagents include iron (Fe) and hydrogen gas (H₂).

Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed

Oxidation: : Formation of 5-amino-5,6,7,8-tetrahydronaphthalen-2-nitro .

Reduction: : Formation of 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine .

Substitution: : Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: has several scientific research applications:

Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: : It can be used as a building block for the synthesis of biologically active molecules.

Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism by which tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, reacting with electrophilic centers in biological molecules, while the carbamate group can participate in hydrogen bonding and other non-covalent interactions.

類似化合物との比較

Compound 7 ():

- Structure : (R)-tert-Butyl (6-((4-(N-phenylpropionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

- Key Data :

- Comparison : The addition of a piperidinyl-propionamide side chain increases molecular weight (492 vs. 325) and enhances μ-opioid receptor (MOR) binding affinity due to hydrophobic interactions .

Compound 8 ():

Compound 40 ():

- Structure: (R)-N-(1-((5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-(4-chloro-3-methoxyphenyl)propionamide

- Key Data :

- Comparison : The electron-withdrawing chloro group enhances δ-opioid receptor (DOR) selectivity, demonstrating how substituent electronics tune receptor specificity .

Analogs with Modified Amine Groups

Compound 15 ():

- Structure : N-((1-(((R)-5-Acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide

- Key Data :

Analogs with Altered Carbamate or Core Scaffolds

生物活性

Introduction

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate (CAS No. 2241138-10-1) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C16H25ClN2O2

- Molecular Weight : 312.83 g/mol

- CAS Number : 2241138-10-1

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound is believed to bind to enzymes or receptors, thereby altering their activity and leading to various biological effects. Key pathways involved include:

- Signal Transduction : Modulating pathways that affect cellular responses.

- Metabolic Regulation : Influencing metabolic processes through enzyme interaction.

- Gene Expression : Potentially affecting the transcription of genes related to cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may enhance the efficacy of certain antibiotics by increasing membrane permeability and inhibiting efflux pumps in bacteria. For instance, it has been shown to potentiate the activity of clarithromycin against E. coli by reducing its minimum inhibitory concentration (MIC) significantly .

- Anticancer Properties : In vivo studies demonstrated that compounds similar to this compound can reduce tumor volume and weight without significant side effects . This suggests potential applications in cancer therapeutics.

- Neuroprotective Effects : Some analogs have shown promise in neuroprotection by modulating pathways involved in neuronal survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potentiates clarithromycin against E. coli | |

| Anticancer | Reduces tumor volume in animal models | |

| Neuroprotective | Modulates neuronal survival pathways |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, this compound was tested for its ability to enhance the activity of clarithromycin against E. coli. The results indicated a significant reduction in MIC when combined with this compound, suggesting it effectively disrupts bacterial efflux mechanisms .

Case Study: Anticancer Activity

In vivo experiments revealed that compounds structurally related to this compound significantly reduced tumor size in murine models without adverse effects on normal tissues. This finding supports further investigation into its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate, and how can yield and purity be maximized?

Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group in 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A reported procedure involves reacting the amine with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, followed by purification via silica gel chromatography . Yield optimization (e.g., 26% in one study) requires careful control of stoichiometry, reaction time, and temperature. Impurities, such as unreacted starting materials or diastereomers, can be minimized by using anhydrous solvents and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer: Key characterization methods include:

Q. How does the tert-butyl carbamate group function as a protecting group in downstream reactions involving this compound?

Methodological Answer: The Boc group protects the primary amine during multi-step syntheses (e.g., peptide coupling or alkylation), preventing unwanted side reactions. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane or TFA), regenerating the free amine for subsequent functionalization. This strategy is critical in medicinal chemistry for constructing complex ligands or prodrugs .

Advanced Research Questions

Q. What strategies resolve diastereomeric mixtures formed during the synthesis of derivatives of this compound?

Methodological Answer: Diastereomers (e.g., from chiral centers in tetralin or piperidine moieties) can be separated via:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Crystallization : Differential solubility in solvents like ethyl acetate/hexane.

- Dynamic resolution : Enzymatic or chemical kinetic resolution .

For example, a study reported a 75% yield of a single diastereomer after silica gel chromatography and recrystallization .

Q. How can researchers evaluate the pharmacological activity of this compound as a precursor to alpha-1A adrenergic receptor agonists?

Methodological Answer:

- In vitro assays : Measure binding affinity (Kᵢ) using radioligands like [³H]prazosin in cell membranes expressing recombinant alpha-1A receptors.

- Functional assays : Assess cAMP inhibition or calcium mobilization in HEK293 cells .

- Selectivity profiling : Compare activity against alpha-1B/1D subtypes to confirm specificity. A related compound showed >100-fold selectivity for alpha-1A receptors .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution.

- Twinning analysis : Employ SHELXD for resolving twinned crystals common in tetralin-based structures .

- Hydrogen bonding networks : Analyze using Mercury software to identify interactions stabilizing the crystal lattice .

Q. How can researchers mitigate safety risks when handling reactive intermediates derived from this compound?

Methodological Answer:

- Reactive intermediates (e.g., nitro or sulfonamide derivatives) : Use fume hoods, explosion-proof equipment, and inert atmospheres.

- Spill management : Neutralize acids/bases with appropriate reagents (e.g., sodium bicarbonate for acid spills).

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Q. What computational tools aid in designing novel ligands using this compound as a scaffold?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., GPCRs).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the tetralin ring) with biological activity.

- DFT calculations (Gaussian 16) : Optimize geometries and calculate electrostatic potential maps for reactivity prediction .

Data Contradictions and Validation

- Synthetic yields : Reported yields vary (26–75%), likely due to differences in purification methods or diastereomer separation . Validate protocols via reproducibility tests.

- Biological activity : Selectivity data for alpha-1A receptors should be confirmed across multiple assay platforms to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。